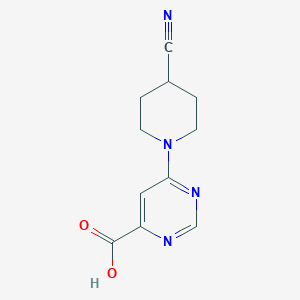

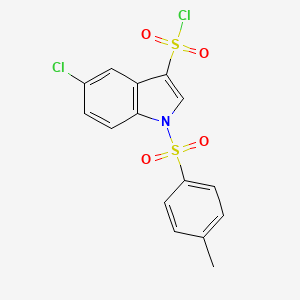

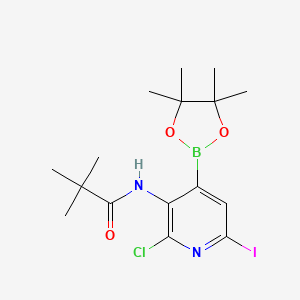

![molecular formula C12H23NO4 B1469612 己酸,6-[[(1,1-二甲基乙氧基)羰基]甲基氨基]- CAS No. 100222-98-8](/img/structure/B1469612.png)

己酸,6-[[(1,1-二甲基乙氧基)羰基]甲基氨基]-

描述

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is a chemical compound that contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is characterized by a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .科学研究应用

Specific Scientific Field

Summary of the Application

Hexanoic acid (Hx) is a potent natural priming agent of proven efficiency in a wide range of host plants and pathogens. It can early activate broad-spectrum defenses by inducing callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways .

Methods of Application or Experimental Procedures

The application of Hexanoic acid is done through soil drench . This method involves applying the Hexanoic acid solution directly to the soil around the plants.

Results or Outcomes

The application of Hexanoic acid results in the priming of plant resistance by natural compounds. It primes redox-related genes to produce an anti-oxidant protective effect, which might be critical for limiting the infection of necrotrophs .

Activation of Mevalonic and Linolenic Pathways

Specific Scientific Field

Plant Metabolism and Chemodiversity

Summary of the Application

Hexanoic acid (Hx) is a monocarboxylic acid that can induce plant defense responses when used as a priming agent. It has been shown to activate the mevalonic and linolenic pathways .

Methods of Application or Experimental Procedures

Similar to the first application, the Hexanoic acid is applied through soil drench .

Results or Outcomes

The application of Hexanoic acid results in the activation of mevalonic and linolenic pathways and promotes the emission of plant volatiles .

Perfumery and Flavoring Agent

Specific Scientific Field

Summary of the Application

Hexanoic acid serves as an important raw material in the production of esters, which are used in perfumery due to its distinctive cheesy smell . It is also used as a flavoring agent in the food industry .

Methods of Application or Experimental Procedures

Hexanoic acid is used in the formulation of esters, which are then used in the creation of various perfumes and flavors .

Results or Outcomes

The application of Hexanoic acid in perfumery and as a flavoring agent contributes to the creation of a variety of scents and flavors .

Production of Plasticizers

Specific Scientific Field

Summary of the Application

Hexanoic acid is used as a raw material in the production of plasticizers in the polymer industry .

Methods of Application or Experimental Procedures

Hexanoic acid is used in the synthesis of esters that serve as plasticizers . These plasticizers are then used in the production of various polymers .

Results or Outcomes

The use of Hexanoic acid in the production of plasticizers contributes to the flexibility and durability of various polymer products .

Production of Metal Hexanoates

Specific Scientific Field

Summary of the Application

Hexanoic acid is employed in the production of metal hexanoates, which are used as drying agents in paints and varnishes .

Methods of Application or Experimental Procedures

Hexanoic acid is used in the synthesis of metal hexanoates. These compounds are then used as drying agents in the production of paints and varnishes .

Results or Outcomes

The use of Hexanoic acid in the production of metal hexanoates contributes to the drying process of paints and varnishes, affecting their quality and durability .

Renewable Energy

Specific Scientific Field

Summary of the Application

Hexanoic acid is a crucial compound in renewable energy. It can be produced as a byproduct of fermentation processes in some types of bacteria, such as Clostridium kluyveri, which produces hexanoic acid during the fermentation of ethanol and acetate .

Methods of Application or Experimental Procedures

In the context of renewable energy, Hexanoic acid is produced naturally as a byproduct of the fermentation process of certain bacteria .

Results or Outcomes

The production of Hexanoic acid contributes to the field of renewable energy by providing a sustainable method of producing this valuable compound .

属性

IUPAC Name |

6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)9-13-8-6-4-5-7-10(14)15/h13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOBNXGRSPQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760749 | |

| Record name | 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- | |

CAS RN |

100222-98-8 | |

| Record name | 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

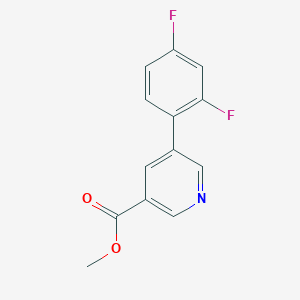

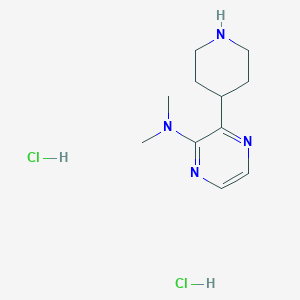

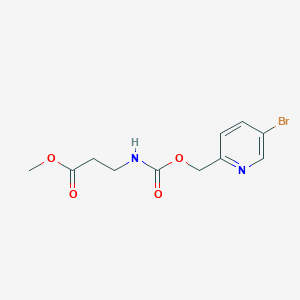

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)

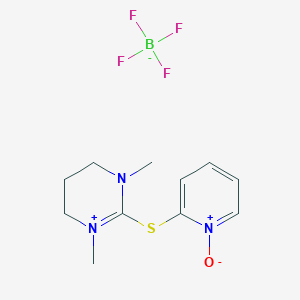

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

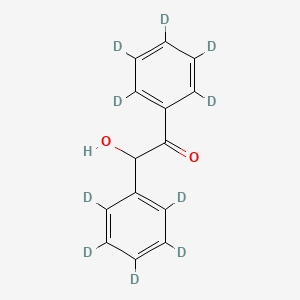

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)